molecular formula C17H22Cl2N2 B13791946 3-(1-Butyl-1,2,3,6-tetrahydro-4-pyridinyl)-5-chloro-1H-indole hydrochloride CAS No. 79931-43-4

3-(1-Butyl-1,2,3,6-tetrahydro-4-pyridinyl)-5-chloro-1H-indole hydrochloride

Cat. No.: B13791946
CAS No.: 79931-43-4
M. Wt: 325.3 g/mol
InChI Key: STZMNXYLWOKQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Butyl-1,2,3,6-tetrahydro-4-pyridinyl)-5-chloro-1H-indole hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Butyl-1,2,3,6-tetrahydro-4-pyridinyl)-5-chloro-1H-indole hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole core.

    Chlorination: The chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-Butyl-1,2,3,6-tetrahydro-4-pyridinyl)-5-chloro-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(1-Butyl-1,2,3,6-tetrahydro-4-pyridinyl)-5-chloro-1H-indole hydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Butyl-1,2,3,6-tetrahydro-4-pyridinyl)-5-chloro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific biological activity being studied. For example, it may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile
  • 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile
  • 6-Bromo-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Uniqueness

3-(1-Butyl-1,2,3,6-tetrahydro-4-pyridinyl)-5-chloro-1H-indole hydrochloride is unique due to its specific substitution pattern and the presence of the butyl and chloro groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

CAS No.

79931-43-4

Molecular Formula

C17H22Cl2N2

Molecular Weight

325.3 g/mol

IUPAC Name

3-(1-butyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)-5-chloro-1H-indole;chloride

InChI

InChI=1S/C17H21ClN2.ClH/c1-2-3-8-20-9-6-13(7-10-20)16-12-19-17-5-4-14(18)11-15(16)17;/h4-6,11-12,19H,2-3,7-10H2,1H3;1H

InChI Key

STZMNXYLWOKQJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.